molecular formula C5H2ClF3N2O B164530 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine CAS No. 126538-83-8

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

Cat. No.: B164530
CAS No.: 126538-83-8
M. Wt: 198.53 g/mol
InChI Key: RYYUZNDUQQINCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a heterocyclic compound with the molecular formula C5H2ClF3N2O. It is characterized by the presence of a pyrimidine ring substituted with chlorine, hydroxyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 4-hydroxy-6-trifluoromethyl-pyrimidine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrimidines, ketones, alcohols, and coupled products with various functional groups .

Scientific Research Applications

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is unique due to the combination of chlorine, hydroxyl, and trifluoromethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUZNDUQQINCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476614
Record name 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126538-83-8
Record name 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126538-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.